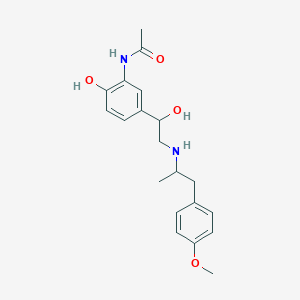
6N-Hydroxymethyl Adefovir Dipivoxil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6N-Hydroxymethyl Adefovir Dipivoxil: is a derivative of adefovir dipivoxil, an antiviral medication primarily used to treat chronic hepatitis B. It is a nucleotide analog reverse transcriptase inhibitor that interferes with the replication of the hepatitis B virus by inhibiting the viral DNA polymerase enzyme .
Mechanism of Action
Target of Action
6N-Hydroxymethyl Adefovir Dipivoxil, also known as Adefovir Dipivoxil, is primarily targeted against the Hepatitis B Virus (HBV) . The compound’s primary target is the HBV DNA polymerase , an enzyme crucial for the replication of the virus .
Mode of Action
Adefovir Dipivoxil is an acyclic nucleotide analog reverse transcriptase inhibitor (ntRTI) . It is a prodrug of adefovir, which, in its active form (adefovir diphosphate), inhibits the HBV DNA polymerase . This inhibition prevents the virus from replicating, thereby reducing the viral load in the body .
Biochemical Pathways
The compound is metabolized into its active form, adefovir diphosphate, by cellular kinases . This active metabolite then inhibits the HBV DNA polymerase, disrupting the viral replication process . The exact biochemical pathways affected by this compound are complex and involve various cellular processes related to viral replication .
Pharmacokinetics
Adefovir Dipivoxil exhibits a combination of nonlinear renal and linear nonrenal elimination . The apparent bioavailability and absorption rate constant can be influenced by co-administration with other drugs . The population estimate for the Michaelis-Menten constant (Km) of the nonlinear renal elimination was 170 nmol/L, exceeding the observed range of adefovir plasma maximum concentration .
Result of Action
The inhibition of HBV DNA polymerase by adefovir dipivoxil results in a significant reduction in the viral load, leading to improved histological, biochemical, and virological outcomes in patients with chronic hepatitis B . Resistance-conferring mutations can emerge in viral isolates from patients treated with adefovir dipivoxil .
Action Environment
The metabolism and excretion of adefovir dipivoxil can be significantly influenced by drugs affecting liver enzymes or renal function . Therefore, the compound’s action, efficacy, and stability can be affected by these environmental factors . Vigilant monitoring for potential interactions is necessary to optimize the safety and efficacy of adefovir dipivoxil therapy for chronic HBV patients .
Biochemical Analysis
Biochemical Properties
6N-Hydroxymethyl Adefovir Dipivoxil, like Adefovir Dipivoxil, is expected to interact with various enzymes and proteins in the body. Once metabolized into Adefovir, it inhibits viral DNA polymerase . This interaction disrupts the replication process of the hepatitis B virus, thereby reducing its presence in the body .
Cellular Effects
This compound, upon metabolism to Adefovir, impacts various cellular processes. It influences cell function by inhibiting the replication of the hepatitis B virus . This can lead to a decrease in viral load and potentially halt the progression of the disease .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to Adefovir, which then inhibits viral DNA polymerase . This prevents the virus from replicating its DNA, thereby disrupting its life cycle .
Temporal Effects in Laboratory Settings
Adefovir Dipivoxil has been shown to have a dose-dependent reduction of cell growth and increase in apoptosis in certain cell lines .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Adefovir Dipivoxil has been studied in animal models, and its effects vary with different dosages .
Metabolic Pathways
This compound is metabolized into Adefovir, which then interacts with various enzymes in the body
Transport and Distribution
Adefovir Dipivoxil is known to be transported and distributed within cells and tissues .
Subcellular Localization
As a prodrug, it is likely to be metabolized into Adefovir in the liver before being distributed to other parts of the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6N-Hydroxymethyl Adefovir Dipivoxil involves multiple steps, starting from the base compound adefovirThis can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired site .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as nanostructured lipid carriers to enhance the bioavailability and stability of the compound. These methods ensure efficient delivery and prolonged shelf life of the final product .
Chemical Reactions Analysis
Types of Reactions: 6N-Hydroxymethyl Adefovir Dipivoxil undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to modify its functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxyl group, while substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, 6N-Hydroxymethyl Adefovir Dipivoxil is used as a model compound to study the behavior of nucleotide analogs and their interactions with enzymes and other biomolecules .
Biology: In biological research, the compound is used to investigate the mechanisms of viral replication and the development of antiviral resistance. It serves as a tool to study the effects of nucleotide analogs on viral DNA polymerase .
Medicine: Medically, this compound is explored for its potential in treating other viral infections beyond hepatitis B. Its efficacy and safety profile are subjects of ongoing clinical research .
Industry: In the pharmaceutical industry, the compound is used in the development of new antiviral drugs. Its unique properties make it a valuable candidate for formulating advanced therapeutic agents .
Comparison with Similar Compounds
Tenofovir Disoproxil Fumarate: Another nucleotide analog used to treat hepatitis B and HIV infections.
Entecavir: A nucleoside analog with a similar mechanism of action, used to treat hepatitis B.
Uniqueness: 6N-Hydroxymethyl Adefovir Dipivoxil is unique due to its specific modification at the 6th position, which enhances its antiviral activity and stability. Compared to other similar compounds, it offers a distinct profile in terms of bioavailability and resistance development .
Properties
CAS No. |
323201-04-3 |
|---|---|
Molecular Formula |
C₂₁H₃₄N₅O₉P |
Molecular Weight |
531.5 |
Synonyms |
Adefovir Dipivoxil N6-Hydroxymethyl Impurity; Adefovir Dipivoxil Impurity I; 2,2-Dimethylpropanoic Acid [[[2-[6-[(hydroxymethyl)amino]-9H-purin-9-yl]ethoxy]methyl]phosphinylidene]bis(oxymethylene) Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






